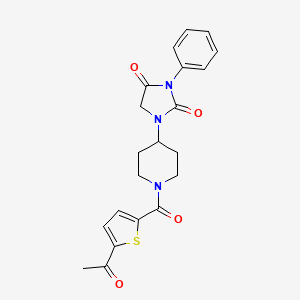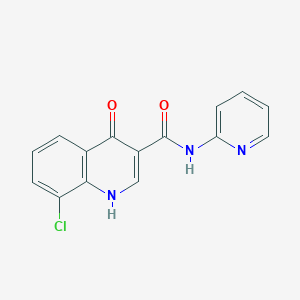![molecular formula C24H20N4O3S2 B3002326 N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 868974-55-4](/img/structure/B3002326.png)
N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide" is a complex molecule that appears to be related to various synthesized derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described can be related to its potential synthesis and properties.
Synthesis Analysis
The synthesis of related thiazolidine-2,4-dione carboxamide and amino acid derivatives, as mentioned in the first paper, involves the use of OxymaPure/N,N′-diisopropylcarbodimide coupling methodology . This suggests that similar coupling methods could be employed in the synthesis of the compound . The second paper describes the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase, starting with reductive amination and followed by dehydrative cyclization of thiourea intermediate resin . This method could potentially be adapted for the synthesis of the thiadiazol moiety present in the target compound. The third paper discusses the synthesis of Schiff bases using a multi-step reaction that includes the Gewald synthesis technique and Vilsmeier-Haack reaction . These synthetic strategies could be relevant for constructing the biphenyl and methoxyphenyl components of the compound.
Molecular Structure Analysis
The molecular structure of the compound likely includes a thiadiazol ring, a biphenyl moiety, and a carboxamide group, as inferred from its name. The presence of a 2-methoxyphenyl group suggests aromaticity and potential for pi-pi interactions, which could influence its binding to biological targets. The thiadiazol ring is a common feature in many biologically active compounds and can contribute to the compound's stability and reactivity .
Chemical Reactions Analysis
The compound's functional groups, such as the carboxamide and thioether, may participate in various chemical reactions. The carboxamide could engage in hydrogen bonding and amide bond formation, while the thioether might be involved in oxidation-reduction reactions or act as a nucleophile in substitution reactions. The presence of an amino group adjacent to a carbonyl could also facilitate nucleophilic addition reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the compound may exhibit moderate solubility in polar solvents due to the presence of the carboxamide group and potential hydrogen bonding. The methoxy group could increase lipophilicity, which, along with the overall molecular size and shape, could influence the compound's oral bioavailability and adherence to Lipinski's Rule of Five, as suggested by the physicochemical properties calculated for similar derivatives . The antimicrobial activity of related compounds against various bacteria and fungi indicates that the compound may also possess such properties, although this would require empirical testing .
Mécanisme D'action
Mode of Action
The presence of the methoxyanilino and thiadiazol groups could potentially enable the compound to bind to its targets and exert its effects .
Biochemical Pathways
Compounds with similar structures have been reported to be involved in various biochemical processes, such as signal transduction, enzyme regulation, and cellular metabolism .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on its interactions with various enzymes and transporters in the body .
Result of Action
Based on its structural features, it may potentially modulate the activity of its targets, leading to changes in cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could either facilitate or hinder the compound’s interactions with its targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-31-20-10-6-5-9-19(20)25-21(29)15-32-24-28-27-23(33-24)26-22(30)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIKYMGIPYHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3002245.png)
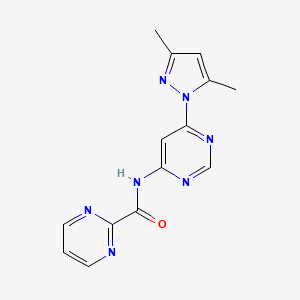
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)
![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)
![methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate](/img/structure/B3002255.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B3002256.png)
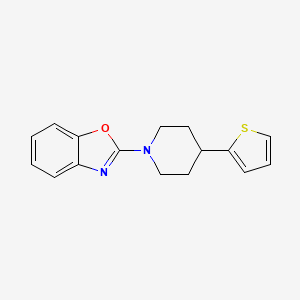
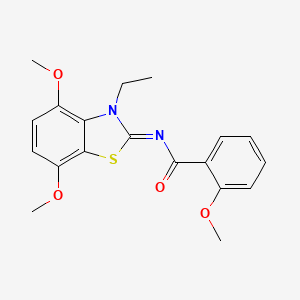

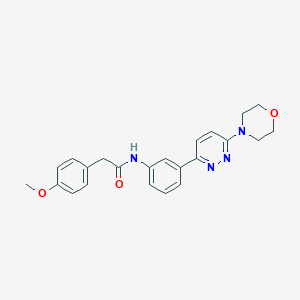
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B3002263.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)
